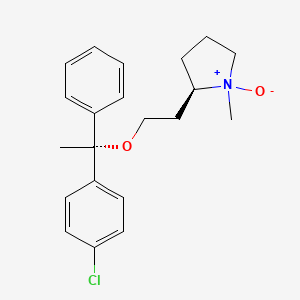

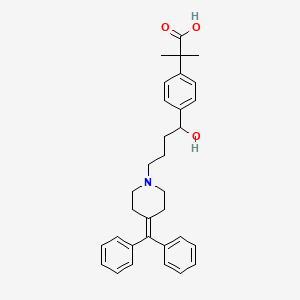

Abacavir Impurity 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

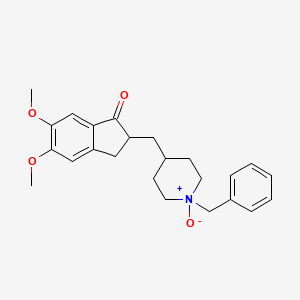

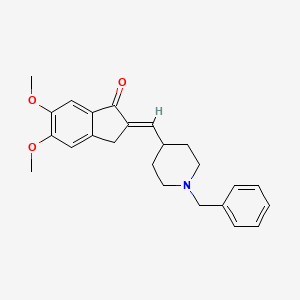

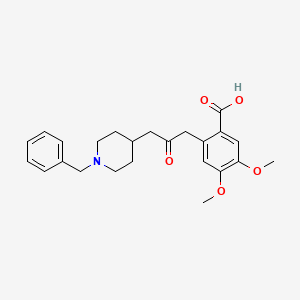

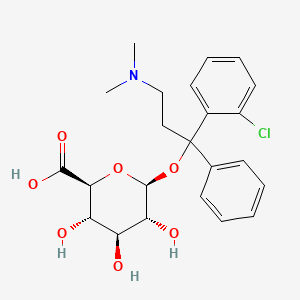

A metabolite of Abacavir in human urine and cerebrospinal fluid

科学研究应用

Abacavir Pharmacokinetics and Metabolism

Abacavir is a carbocyclic 2′-deoxyguanosine nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection. It's well-absorbed after oral administration, with about 83% bioavailability. Abacavir is extensively metabolized by the liver, with less than 2% excreted unchanged in the urine. Two primary metabolic pathways involve uridine diphosphate glucuronyltransferase and alcohol dehydrogenase, leading to the formation of inactive metabolites. Studies also show the drug is distributed to extravascular spaces, and its binding to plasma proteins is about 50%. The terminal elimination half-life of abacavir is approximately 1.5 hours, with its antiviral effect attributed to its intracellular anabolite, carbovir-triphosphate (CBV-TP) (Yuen, Weller, & Pakes, 2008).

Pharmacogenetic Considerations

Pharmacogenetics plays a significant role in the individualization of antiretroviral therapy. Genetic associations have furthered understanding of the pathogenesis, pharmacokinetics, and pharmacodynamics of antiretroviral drug action. For instance, HLA-B*5701 screening has become routine to prevent abacavir hypersensitivity reactions and has markedly improved drug safety. However, despite extensive research, barriers exist in successfully operationalizing genetic testing to clinical practice (Phillips & Mallal, 2008).

Cardiovascular Considerations

Various studies have explored the association between abacavir therapy and myocardial risk. Some cohort studies, as well as prospective randomized clinical trials, have confirmed this association, suggesting that abacavir therapy can increase the risk of cardiovascular disease. However, the exact pathogenesis of this association remains unclear, and further studies are required to provide additional evidence for the association of abacavir therapy with cardiovascular events. Initial studies suggest the involvement of inflammation associated with abacavir (Behrens & Reiss, 2010).

Clinical Use and Safety

The safety and efficacy of abacavir have been extensively studied. Abacavir, in combination with other antiretroviral drugs, effectively reduces viral load in both adults and children with HIV infection. Although responses are greatest in individuals with little or no previous antiretroviral treatment, useful responses are still sometimes achieved in heavily pretreated individuals. Abacavir in combination with lamivudine and zidovudine provides a simple and convenient dosage regimen, generally well-tolerated, able to produce sustained suppression of viral replication. However, a major cause of abacavir treatment discontinuation is the development of a hypersensitivity reaction which has been reported in 3 to 5% of patients (Hervey & Perry, 2000).

属性

CAS 编号 |

178327-20-3 |

|---|---|

产品名称 |

Abacavir Impurity 1 |

分子式 |

C11H14ClN5O |

分子量 |

267.72 |

外观 |

Off-White to Pale Yellow Solid |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

2-Cyclopentene-1-methanol, 4-(2-amino-6-chloro-7H-purin-7-yl)-, (1S-cis)- (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)

![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)

![4-[4-[Hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol](/img/structure/B600810.png)

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)